molecular formula C11H13N5S2 B2628029 N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine CAS No. 478067-24-2

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine

Cat. No.: B2628029
CAS No.: 478067-24-2
M. Wt: 279.38
InChI Key: MIDZFJMZMFZFKO-UHFFFAOYSA-N
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Description

“N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives have been found to exhibit a wide range of pharmaceutical properties, including antimicrobial, antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

1,2,4-Triazole derivatives, including “this compound”, are known to be stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . 1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, bromine derivatives with a large electron-withdrawing group showed good inhibitory activity against urease .

Scientific Research Applications

Anticancer Activity

Compounds related to N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine have shown promising results in anticancer research. For instance, studies have synthesized compounds like 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones and found them to exhibit potent anticancer activity against a variety of human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

Synthesis of Spiro Compounds

Another area of research involves the diastereoselective synthesis of spiro compounds such as spiro[pyrrolo[2,1-b][1,3]benzothiazole-3,5′-[1,3]thiazolo[3,2-b][1,2,4]triazol]-6′-ones. These compounds, created via cycloaddition reactions, have been thoroughly characterized and add to the chemical knowledge of complex molecular structures (Zeng et al., 2018).

Antibacterial and Antifungal Applications

Compounds structurally related to this compound have also been investigated for their antimicrobial properties. Various synthesized derivatives have been tested for antibacterial and antifungal activities against a range of microorganisms, showing potential as antimicrobial agents (Taha, 2008).

Pharmaceutical Applications

Further research into derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, structurally similar to the compound , has been conducted to explore their antidepressant profiles. These studies contribute to the understanding of how such compounds can cross the blood-brain barrier and potentially develop antidepressant activity, comparable to existing drugs like imipramine (Varvaresou et al., 1998).

Future Directions

The future directions for research on 1,2,4-triazole derivatives, including “N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-propylamine”, involve the development of novel potential drug candidates with better efficacy and selectivity . This includes the design of novel hybrids with a broader spectrum based on the molecular hybridization approach .

Properties

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-propyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S2/c1-3-4-12-10-15-8(5-17-10)9-7(2)16-11(18-9)13-6-14-16/h5-6H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZFJMZMFZFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC(=CS1)C2=C(N3C(=NC=N3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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